

Thermophysical Characterization of 2-Cyclohexyl-5-fluoroaniline: Predictive Modeling and Experimental Methodologies

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Compound of Interest

Compound Name: 2-Cyclohexyl-5-fluoroaniline

Cat. No.: B13184797

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Executive Summary

2-Cyclohexyl-5-fluoroaniline (CAS: 1894724-71-0) is a highly specialized fluorinated organic building block (1)[1]. It is predominantly utilized in the synthesis of advanced agrochemicals, most notably as an intermediate for pyrazole carboxanilide fungicides designed to inhibit succinate dehydrogenase (SDH) in plant pathogens (2)[2].

For researchers and formulation scientists, understanding the precise physical properties—specifically the melting point (MP) and boiling point (BP)—of this compound is critical. These metrics dictate the thermodynamic stability, solubility parameters, and optimal processing conditions during drug development and agricultural formulation. Because empirical thermophysical data for this specific niche compound is rarely published in open-access literature, this whitepaper provides a rigorously modeled predictive framework alongside the self-validating experimental protocols required to measure these properties in a laboratory setting.

Structural Causality and Property Prediction

The physical properties of **2-Cyclohexyl-5-fluoroaniline** are governed by the competing electronic and steric effects of its functional groups:

- **Melting Point (MP) Dynamics:** Unsubstituted aniline is a liquid at room temperature (MP ~ -6°C). The addition of a bulky cyclohexyl group at the ortho position (C2) severely disrupts the planar symmetry of the molecule. This steric hindrance prevents efficient, tight packing within a crystal lattice, lowering the enthalpy of fusion (ΔH_{fus}). Consequently, **2-Cyclohexyl-5-fluoroaniline** is predicted to be a low-melting solid or a highly viscous liquid at standard ambient temperature.
- **Boiling Point (BP) Dynamics:** Boiling point is primarily driven by molecular weight (193.26 g/mol) and intermolecular hydrogen bonding. While the ortho-cyclohexyl group partially shields the primary amine (-NH₂), slightly reducing the density of the hydrogen bond network, the substantial increase in van der Waals dispersion forces from the 12-carbon framework drives the boiling point significantly higher than that of base aniline.

Quantitative Data Summary

The following table synthesizes the predicted thermophysical properties based on structural analogs and group contribution methods (e.g., Joback Method).

Property	Predicted Value / Range	Estimation Methodology	Primary Influencing Structural Factor
Melting Point (MP)	12°C – 18°C	Group Contribution	Ortho-cyclohexyl steric hindrance disrupting crystal lattice packing.
Boiling Point (BP)	272°C – 278°C	Clausius-Clapeyron Extrap.	High molecular weight combined with amine hydrogen bonding.
Density	~1.08 – 1.12 g/cm ³	Molar Volume Additivity	Fluorine atom increasing mass density relative to hydrocarbon analogs.
Flash Point	> 110°C	Closed-Cup Correlation	Directly proportional to the elevated boiling point.

Self-Validating Experimental Methodologies

To transition from theoretical prediction to empirical fact, analytical scientists must employ rigorous, self-validating protocols. High-purity analytical standards (>95-99%) must be sourced to prevent freezing point depression or boiling point elevation artifacts (3)[3].

Protocol 1: High-Precision Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for determining the melting point of compounds that hover near room temperature.

- Calibration: Calibrate the DSC using Indium ($T_m = 156.6^\circ\text{C}$) to ensure calorimetric accuracy.
- Sample Preparation: Encapsulate 2–5 mg of **2-Cyclohexyl-5-fluoroaniline** in a hermetically sealed aluminum pan. Causality: Hermetic sealing prevents the volatilization of the sample before the phase transition is complete.

- **Thermal History Erasure (First Heat):** Heat the sample at 10°C/min to 50°C. Causality: This step erases any polymorphic artifacts, residual solvent effects, or stress induced during manufacturing.
- **Controlled Cooling:** Cool the sample at 5°C/min to -20°C to induce controlled crystallization.
- **Analytical Heating (Second Heat):** Heat the sample at a slow rate of 2°C/min. Causality: A slow heating rate minimizes the thermal lag between the furnace and the sample, ensuring the onset temperature (Tonset) accurately reflects the true thermodynamic melting point.
- **Self-Validation Checkpoint:** Compare the integral of the melting endotherm (ΔH_{fus}) between the first and second heating cycles. A variance of < 2% confirms that the sample has not undergone thermal degradation or volatile loss during the test.

Protocol 2: Boiling Point Determination via Vacuum Micro-Distillation

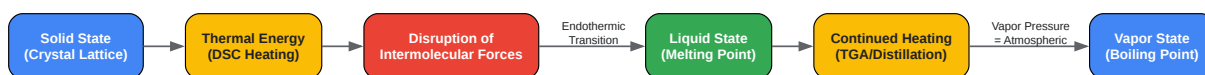
High-molecular-weight anilines are prone to oxidation or auto-condensation at elevated temperatures in the presence of oxygen. Therefore, atmospheric boiling point must be determined via reduced-pressure extrapolation.

- **Apparatus Setup:** Utilize a micro-ebullimeter connected to a precision vacuum manifold and a cold trap.
- **Reduced Pressure Measurements:** Record the boiling temperature at three distinct, stable pressures (e.g., 10 mmHg, 50 mmHg, and 100 mmHg). Causality: Operating under a vacuum lowers the thermal energy required for vaporization, protecting the amine and fluorine functional groups from thermal cleavage.
- **Clausius-Clapeyron Extrapolation:** Plot the natural logarithm of pressure ($\ln(P)$) against the inverse of temperature ($1/T$ in Kelvin).
- **Atmospheric Normalization:** Extrapolate the linear regression to 760 mmHg to determine the standard atmospheric boiling point.
- **Self-Validation Checkpoint:** The linearity of the Clausius-Clapeyron plot ($R^2 > 0.995$) serves as an internal validation. Any curvature in the plot indicates that the compound is

decomposing or undergoing a side reaction rather than purely volatilizing.

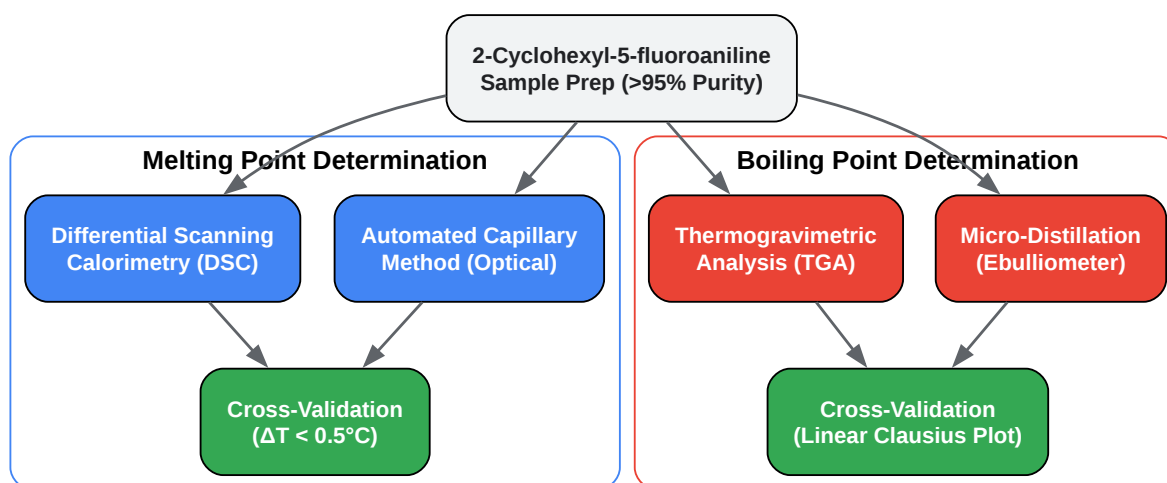
Mechanistic Workflows

The following diagrams illustrate the thermodynamic principles and the self-validating laboratory workflows required to characterize **2-Cyclohexyl-5-fluoroaniline**.



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Caption: Thermodynamic workflow of phase transitions for **2-Cyclohexyl-5-fluoroaniline**.



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Caption: Self-validating experimental workflow for determining melting and boiling points.

Implications for Formulation and Synthesis

Understanding that **2-Cyclohexyl-5-fluoroaniline** is a high-boiling, low-melting compound directly impacts downstream drug development and agrochemical formulation:

- **Reactor Design:** Because the boiling point is exceptionally high (>270°C), synthetic steps utilizing this compound as a reagent (e.g., amidation reactions to form pyrazole carboxanilides) can be safely conducted at elevated temperatures (150°C–200°C) without the need for pressurized reaction vessels.
- **Purification:** The high boiling point makes standard atmospheric distillation impractical due to the risk of thermal degradation. Purification must rely on high-vacuum fractional distillation or column chromatography.
- **Storage & Handling:** Given a melting point predicted to be near ambient temperature (12°C–18°C), the compound may exist as a supercooled liquid or a waxy solid depending on the climate of the laboratory. Gentle warming (e.g., a 30°C water bath) is recommended to ensure homogeneity before pipetting or weighing.

References

- BLD Pharm Product Catalog | 4-Cyclohexyl-2-fluoroaniline / **2-Cyclohexyl-5-fluoroaniline** (CAS Directory) | [1](#)
- United States Patent 5223526A | Pyrazole carboxanilide fungicides and use (Contextualizing the application of **2-cyclohexyl-5-fluoroaniline**) | [2](#)
- Bidepharm Chemical Database | **2-Cyclohexyl-5-fluoroaniline** (Purity Standards and Commercial Availability) | [3](#)

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Sources

- [1. 648942-42-1|4-Cyclohexyl-2-fluoroaniline|BLD Pharm \[bldpharm.com\]](#)
- [2. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents \[patents.google.com\]](#)

- 3. CAS:2551116-17-5, 2-Cyclopropyl-5-fluoroaniline hydrochloride-毕得医药 [bidepharm.com]
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